molecular formula C9H8INS B13672645 6-Iodo-2,5-dimethylbenzo[d]thiazole

6-Iodo-2,5-dimethylbenzo[d]thiazole

Cat. No.: B13672645
M. Wt: 289.14 g/mol
InChI Key: AHDCYAZUUMESLK-UHFFFAOYSA-N
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Description

6-Iodo-2,5-dimethylbenzo[d]thiazole is a halogenated thiazole derivative characterized by an iodine substituent at the 6-position and methyl groups at the 2- and 5-positions of the benzothiazole scaffold. Thiazoles are renowned for their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory effects, often modulated by substituents like halogens .

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

6-iodo-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3

InChI Key

AHDCYAZUUMESLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)SC(=N2)C

Origin of Product

United States

Preparation Methods

Electrophilic Iodination of 2,5-dimethylbenzo[d]thiazole

The most straightforward and commonly reported method is the electrophilic aromatic substitution of iodine onto the 2,5-dimethylbenzo[d]thiazole scaffold at the 6-position. This is typically achieved by treating 2,5-dimethylbenzo[d]thiazole with iodine sources such as molecular iodine (I2) in the presence of an oxidizing agent or Lewis acid catalyst to activate the iodine electrophile.

Step Reagents/Conditions Description Yield (%) Notes
1 2,5-dimethylbenzo[d]thiazole Starting material - Prepared or commercially available
2 Iodine (I2), oxidant (e.g., HIO3, H2O2), or Lewis acid catalyst Electrophilic iodination at 6-position Moderate to High (60-85%) Regioselective iodination at C6 position

This method benefits from simplicity and directness but requires careful control of reaction conditions to avoid polyiodination or side reactions.

Synthesis via Palladium-Catalyzed Coupling (Sonogashira-Type)

An alternative and more versatile approach involves palladium-catalyzed coupling reactions to introduce the iodine substituent or other substituents at the 6-position of the benzothiazole ring. Kamali et al. reported the synthesis of 6-substituted imidazo[2,1-b]thiazoles using palladium/copper catalysis in aqueous media with sodium lauryl sulfate as surfactant and cesium carbonate as base.

Step Reagents/Conditions Description Yield (%) Notes
1 2-Aminothiazole + propargyl bromide in refluxing acetonitrile Formation of 2-amino-3-(2-propynyl)thiazolium bromide Good yield Intermediate for coupling
2 Aryl iodides (ArI), Pd catalyst, CuI, Cs2CO3, NaLS, H2O, 60°C Sonogashira coupling to form 6-substituted imidazo[2,1-b]thiazoles Moderate to High Versatile for various aryl iodides

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Electrophilic Iodination 2,5-dimethylbenzo[d]thiazole I2 with oxidant or Lewis acid 60-85 Simple, direct Possible over-iodination
Pd-Catalyzed Coupling (Sonogashira) 2-Aminothiazole derivatives Pd catalyst, CuI, Cs2CO3, aqueous medium, 60°C Moderate to High Versatile, mild conditions Requires catalysts, multi-step
Thiazole Ring Formation + Iodination α-Haloketones + thioamides Cyclization, then iodination 70-90 High yield ring formation Regioselectivity challenges
Solvent-Free / Oxidative Conditions Thioamides + alkynes or halo ketones Heating neat or in water Comparable to above Green chemistry, faster May require optimization

Research Findings and Notes

  • The electrophilic iodination method is well-established and commonly used for preparing 6-iodo derivatives of benzothiazoles due to its straightforwardness.
  • Palladium-catalyzed coupling reactions offer a modern synthetic route that can be adapted to produce a variety of substituted benzothiazoles, including iodinated derivatives, with good yields and selectivity.
  • Cyclization of α-haloketones with thioamides remains a classical and efficient approach to synthesize thiazole rings, which can then be selectively iodinated. This method is supported by extensive literature on thiazole synthesis.
  • Solvent-free and aqueous conditions are gaining attention for their environmental benefits and comparable yields in thiazole synthesis.
  • Regioselectivity in iodination is critical to obtain the 6-iodo derivative specifically, often requiring fine-tuning of reaction conditions and reagents.

Chemical Reactions Analysis

6-Iodo-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

Scientific Research Applications

6-Iodo-2,5-dimethylbenzo[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2,5-dimethylbenzo[d]thiazole largely depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

6-Bromo-2,5-dimethylbenzo[d]thiazole
  • Structure : Bromine replaces iodine at the 6-position (C9H8BrNS, MW: 242.14) .
  • Applications: Used as a synthetic intermediate in materials science.
6-Iodo-2,5-dimethylbenzo[d]thiazole
  • Inferred Properties : The larger atomic radius and polarizability of iodine likely enhance lipophilicity, improving membrane permeability in biological systems. This could increase potency in antimicrobial or anticancer applications compared to bromo analogs .
  • Synthetic Considerations : Iodination reactions may require specialized conditions (e.g., higher temperatures or catalysts) compared to bromination, affecting yield and purity .

Table 1: Comparison of Halogen-Substituted Thiazoles

Property 6-Bromo-2,5-dimethylbenzo[d]thiazole 6-Iodo-2,5-dimethylbenzo[d]thiazole
Molecular Weight 242.14 ~269.09 (estimated)
Halogen Atomic Radius 1.14 Å 1.39 Å
Electronegativity 2.96 (Br) 2.66 (I)
Commercial Availability Discontinued Not reported

Thiazole Derivatives with Varied Substituents

Oxothiazole and Derivatives (6a-c, 9, 10a-c)
  • Key Features : Thiazole rings with additional functional groups (e.g., hydrazones, pyrazoles) .
  • Bioactivity : Demonstrated antibacterial effects against multidrug-resistant Staphylococcus strains. Compound 2 (a thiazole derivative) outperformed teicoplanin and reduced vancomycin MIC by 512-fold in VRSA strains .
  • Comparison: The iodine substituent in 6-Iodo-2,5-dimethylbenzo[d]thiazole may enhance lipophilicity and biofilm penetration compared to non-halogenated analogs, though direct evidence is lacking .
MMP-2 Inhibitors (e.g., MMPI-1154)
  • Structure : Imidazole-carboxylic acid derivatives on a thiazole scaffold .
  • Efficacy : Superior MMP-2 inhibition compared to hydroxamic acid derivatives, reducing infarct size in cardiac injury models at 1 µM .
  • Relevance : Substitution patterns (e.g., iodine vs. carboxylic acid groups) critically influence target binding. The iodo compound’s bulky substituent may hinder enzyme interaction unless optimized for steric compatibility .

Table 2: Bioactivity of Selected Thiazole Derivatives

Compound Class Bioactivity Highlights Mechanism Insights
Oxothiazole Derivatives Anti-MRSA/VRSA, biofilm reduction Lipophilicity enhances penetration
MMP-2 Inhibitors Cardioprotection at 1 µM Carboxylic acid groups critical for binding
Halogenated Thiazoles Inferred enhanced membrane uptake Halogen size modulates reactivity

Electronic and Structural Effects

  • HOMO-LUMO Gaps: Thiazole derivative 11 (with an electropositive sulfur) exhibits a lower energy gap (4.25 eV) than derivative 6 (4.52 eV), increasing reactivity .
  • Natural Charge Distribution : Halogens alter charge distribution; iodine’s polarizability may stabilize charge-transfer complexes in drug-receptor interactions .

Q & A

Basic: What are the standard synthetic routes for 6-Iodo-2,5-dimethylbenzo[d]thiazole, and what reaction conditions optimize yield and purity?

Answer:
The synthesis of 6-Iodo-2,5-dimethylbenzo[d]thiazole typically involves halogenation and cyclization steps. A common approach is to start with a pre-functionalized benzothiazole precursor, such as 2,5-dimethylbenzo[d]thiazole, followed by iodination using iodine and a catalyst (e.g., HNO₃ or HIO₄) under controlled temperature (60–80°C). Solvent choice (e.g., acetic acid or DCM) and reaction time (4–8 hours) are critical for minimizing side products like di-iodinated derivatives . For optimization, reflux conditions with absolute ethanol and glacial acetic acid as a catalyst have been effective in analogous thiazole syntheses, ensuring high yields (70–85%) and purity >95% as confirmed by HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Iodo-2,5-dimethylbenzo[d]thiazole?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl and iodo groups) via chemical shifts (δ 2.3–2.5 ppm for methyl, δ 120–140 ppm for aromatic carbons adjacent to iodine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 289.96 for C₉H₈INS⁺) and isotopic patterns characteristic of iodine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts, using acetonitrile/water gradients for separation .
  • X-ray Crystallography : Resolves crystal structure and confirms regioselectivity of iodination .

Advanced: How do structural modifications at the iodo and methyl positions influence the compound's bioactivity?

Answer:

  • Iodo Substituent : The iodine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., cysteine in enzymes). It also increases molecular weight and lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Methyl Groups : The 2,5-dimethyl configuration stabilizes the thiazole ring via steric hindrance, reducing metabolic degradation. Methyl groups at these positions have been linked to enhanced anticancer activity in similar compounds, as seen in pyrano[2,3-d]thiazole derivatives (IC₅₀ = 1.2–3.8 μM against HeLa cells) .
  • Methodological Insight : Comparative studies using analogs (e.g., 6-Bromo or 6-Fluoro derivatives) and computational docking (e.g., AutoDock Vina) help quantify substituent effects on binding affinity .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different cell lines?

Answer:
Contradictions often arise due to cell-specific expression of target proteins or metabolic pathways. Methodological approaches include:

  • Dose-Response Analysis : Establishing IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify selectivity patterns .
  • Mechanistic Profiling : Using Western blotting or qPCR to correlate activity with target protein levels (e.g., c-MYC inhibition in thiazole peptides) .
  • Statistical Modeling : Multivariate analysis (e.g., PCA) to distinguish outliers or confounding variables, such as differences in cell cycle synchronization .
    For example, a thiazolo[4,5-d]thiazole derivative showed cytotoxicity in leukemia cells (IC₅₀ = 2.1 μM) but not in normal fibroblasts, highlighting the need for cell-type-specific validation .

Advanced: What computational methods predict the interaction of 6-Iodo-2,5-dimethylbenzo[d]thiazole with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, planar thiazole derivatives exhibit stronger π-π stacking with DNA G-quadruplexes, as shown in energy-minimized structures of TH3 peptide analogs .
  • Molecular Dynamics (MD) Simulations : Models binding stability with targets (e.g., kinases or tubulin) over 100-ns trajectories, assessing hydrogen bonding and hydrophobic interactions .
  • QSAR Models : Relate substituent descriptors (e.g., Hammett σ values for iodine) to biological endpoints like logP and IC₅₀, enabling rational design of derivatives with improved efficacy .

Advanced: How does the iodine atom in 6-Iodo-2,5-dimethylbenzo[d]thiazole influence its reactivity in cross-coupling reactions?

Answer:
The iodine atom acts as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. Key factors include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80–100°C .
  • Substrate Scope : Electron-deficient coupling partners (e.g., boronic acids with –NO₂ or –CF₃ groups) enhance reaction rates due to increased electrophilicity at the iodo position .
  • Byproduct Mitigation : Use of excess ligand (e.g., XPhos) suppresses homo-coupling, achieving yields >80% in analogous diiodo-thiadiazole systems .

Advanced: What experimental designs are used to assess the compound's mechanism in targeting cancer pathways?

Answer:

  • Cell-Based Assays :
    • Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays .
    • Cell Cycle Analysis : Flow cytometry with propidium iodide to identify G1/S or G2/M arrest .
  • In Vitro Targets :
    • Enzyme Inhibition : Kinase activity assays (e.g., EGFR or CDK2) using fluorescent ATP analogs .
    • DNA Interaction : Ethidium bromide displacement assays to test intercalation or groove binding .
  • In Vivo Models : Xenograft studies in nude mice, monitoring tumor volume and metastasis after oral or intraperitoneal administration .

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